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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-methylpiperidin-1-
yl)ethanone, a heterocyclic compound of interest in synthetic and medicinal chemistry. This

document details its chemical identity, properties, a robust synthesis protocol, and potential

applications in research and drug development, adhering to the highest standards of scientific

accuracy and presentation.

Chemical Identity and Nomenclature
The compound with the chemical structure 1-(2-methylpiperidin-1-yl)ethanone is a derivative

of piperidine, a ubiquitous scaffold in medicinal chemistry.

IUPAC Name: 1-(2-methylpiperidin-1-yl)ethanone

Synonyms:

N-Acetyl-2-methylpiperidine

1-Acetyl-2-methylpiperidine

CAS Number: 4593-15-1

Physicochemical Properties
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Quantitative data for 1-(2-methylpiperidin-1-yl)ethanone is not extensively reported in

publicly available literature. The following table summarizes key computed and expected

physicochemical properties.

Property Value Notes

Molecular Formula C₈H₁₅NO

Molecular Weight 141.21 g/mol

Appearance
Expected to be a colorless

liquid

Based on similar N-acetylated

piperidines

Boiling Point Not experimentally determined
Expected to be >200 °C at

atmospheric pressure

Solubility

Soluble in organic solvents

(e.g., dichloromethane, ethyl

acetate, methanol)

Insoluble in water

LogP (calculated) ~1.5 - 2.0 Indicates moderate lipophilicity

Synthesis of 1-(2-methylpiperidin-1-yl)ethanone
The most direct and common method for the synthesis of 1-(2-methylpiperidin-1-yl)ethanone
is the N-acetylation of 2-methylpiperidine. This reaction involves the treatment of the secondary

amine with an acetylating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocol: N-acetylation of 2-
methylpiperidine
Materials:

2-methylpiperidine

Acetic anhydride

Triethylamine (or another suitable base, e.g., pyridine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3352305?utm_src=pdf-body
https://www.benchchem.com/product/b3352305?utm_src=pdf-body
https://www.benchchem.com/product/b3352305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3352305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 equivalent) in

anhydrous dichloromethane (DCM).

Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a

scavenger for the acidic byproduct of the reaction.

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add

acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until

the starting material (2-methylpiperidine) is consumed.

Work-up:

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate

to neutralize any excess acetic anhydride and the triethylammonium salt.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x

volumes).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The crude 1-(2-methylpiperidin-1-yl)ethanone can be purified by vacuum

distillation or column chromatography on silica gel to obtain the final product in high purity.

Synthesis Workflow Diagram

Reactants

Reaction Work-up & Purification Product

2-Methylpiperidine

Reaction in DCM
(0°C to RT)Acetic Anhydride

Triethylamine

Quench with NaHCO₃ Extract with DCM Dry with MgSO₄ Concentrate in vacuo Vacuum Distillation or
Column Chromatography 1-(2-methylpiperidin-1-yl)ethanone

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(2-methylpiperidin-1-yl)ethanone.

Potential Applications in Research and Drug
Development
While specific biological activities for 1-(2-methylpiperidin-1-yl)ethanone are not widely

reported, the N-acetylated piperidine scaffold is a common motif in pharmacologically active

molecules. The introduction of the acetyl group can modulate the physicochemical properties of

the parent amine, such as its basicity, lipophilicity, and metabolic stability, which are critical

parameters in drug design.
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Potential Areas of Interest:

Scaffold for Library Synthesis: This compound can serve as a versatile building block for the

synthesis of more complex molecules. The acetyl group can be a handle for further chemical

modifications, or the piperidine ring can be further functionalized.

Neurological Disorders: Piperidine derivatives are known to interact with various receptors

and transporters in the central nervous system (CNS). N-acetylation can alter the binding

affinity and selectivity for these targets.

Oncology: The piperidine nucleus is present in numerous anticancer agents. The N-

acetylated derivative could be explored as a lead compound or an intermediate in the

synthesis of novel cytotoxic agents.

It is important to note that these are potential areas of application based on the broader class

of piperidine-containing compounds. Further research is required to elucidate the specific

biological activities of 1-(2-methylpiperidin-1-yl)ethanone.

Spectroscopic Data
Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(2-
methylpiperidin-1-yl)ethanone are not readily available in public databases. Researchers

synthesizing this compound would need to perform their own characterization.

Expected Spectroscopic Features:

¹H NMR: Signals corresponding to the acetyl methyl group (a singlet around 2.1 ppm), the

methyl group on the piperidine ring (a doublet), and complex multiplets for the methylene

protons of the piperidine ring.

¹³C NMR: A signal for the carbonyl carbon of the acetyl group (around 170 ppm), along with

signals for the methyl and methylene carbons of the piperidine ring and the acetyl methyl

carbon.

IR Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ corresponding to

the C=O stretching vibration of the amide.
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Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 141.21.

Conclusion
1-(2-methylpiperidin-1-yl)ethanone is a readily accessible N-acetylated piperidine derivative.

While detailed experimental data on its properties and biological activity are sparse in the

current literature, its straightforward synthesis and the pharmacological relevance of the

piperidine scaffold make it a compound of interest for chemical and pharmaceutical research.

This guide provides a foundational understanding of its synthesis and potential applications,

serving as a valuable resource for scientists and researchers in the field. Further investigation

is warranted to fully characterize this compound and explore its therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-methylpiperidin-1-
yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3352305#1-2-methylpiperidin-1-yl-ethanone-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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